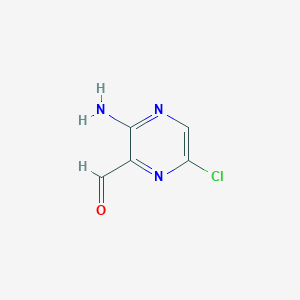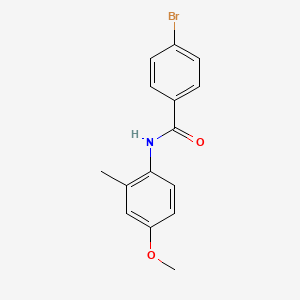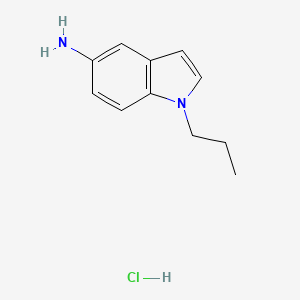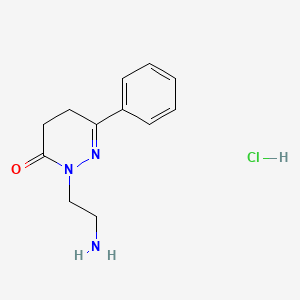Amine Hydrochloride CAS No. 90389-52-9](/img/structure/B1373714.png)
[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride
概要
説明
科学的研究の応用
(2-Bromophenyl)MethylAmine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Studied for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Mode of Action
For instance, it has been suggested that the compound may inhibit neuronal death and promote neuronal survival by inhibiting certain receptors .
Biochemical Pathways
Based on its structure and the known effects of similar compounds, it could potentially influence a variety of pathways, including those involved in neurotransmission and cell survival .
Result of Action
It has been suggested that the compound may have neuroprotective effects, potentially inhibiting neuronal death and promoting neuronal survival .
生化学分析
Biochemical Properties
(2-Bromophenyl)MethylAmine Hydrochloride plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with several enzymes and proteins, including dopamine β-hydroxylase and noradrenaline . The compound inhibits the 5-HT2 receptor, leading to an increase in the concentration of 5-HT (serotonin) in the brain . Additionally, it stimulates the production of neurotrophic factors such as nerve growth factor (NGF), which promotes neuronal survival and inhibits neuronal death .
Cellular Effects
(2-Bromophenyl)MethylAmine Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to protect against oxidative injury by stimulating the production of neurotrophic factors . It also promotes neuronal survival by inhibiting the 5-HT2 receptor and increasing serotonin levels in the brain .
Molecular Mechanism
The molecular mechanism of (2-Bromophenyl)MethylAmine Hydrochloride involves several key interactions at the molecular level. The compound binds to the 5-HT2 receptor, inhibiting its activity and leading to an increase in serotonin levels . It also stimulates dopamine β-hydroxylase activity and noradrenaline release from sympathetic neurons . Additionally, the compound inhibits dsDNA binding protein 4 (DSP4), which is required for DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Bromophenyl)MethylAmine Hydrochloride change over time. The compound has been shown to be stable under normal storage conditions . Long-term studies have demonstrated its neuroprotective properties, with sustained effects on neuronal survival and function .
Dosage Effects in Animal Models
The effects of (2-Bromophenyl)MethylAmine Hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects, promoting neuronal survival and inhibiting neuronal death . At higher doses, it may cause toxic or adverse effects, including potential neurotoxicity . Threshold effects and the compound’s safety profile need to be carefully evaluated in animal studies to determine the optimal dosage for therapeutic use .
Metabolic Pathways
(2-Bromophenyl)MethylAmine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as dopamine β-hydroxylase and noradrenaline, influencing metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are crucial for understanding its therapeutic potential and optimizing its use in clinical settings .
Transport and Distribution
The transport and distribution of (2-Bromophenyl)MethylAmine Hydrochloride within cells and tissues involve various transporters and binding proteins . The compound’s localization and accumulation in specific tissues are essential for its therapeutic efficacy . Understanding its transport mechanisms can help optimize its delivery and distribution in target tissues .
Subcellular Localization
(2-Bromophenyl)MethylAmine Hydrochloride exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)MethylAmine Hydrochloride typically involves the reaction of 2-bromobenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for (2-Bromophenyl)MethylAmine Hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(2-Bromophenyl)MethylAmine Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides under specific conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Products include various substituted benzylamines.
Oxidation: Products include imines and amides.
Reduction: Products include primary and secondary amines.
類似化合物との比較
Similar Compounds
(2-Bromophenyl)EthylAmine Hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
2-Bromoethylamine Hydrobromide: Contains a bromoethyl group instead of a bromobenzyl group.
Uniqueness
(2-Bromophenyl)MethylAmine Hydrochloride is unique due to its specific neuroprotective properties and its ability to inhibit the 5-HT2 receptor, which is not commonly observed in similar compounds .
特性
IUPAC Name |
N-[(2-bromophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXERWAFQNCNDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)
![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)



![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)

